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(S)-7-Chlorochroman-4-amine

Cat. No.: B11749408
M. Wt: 183.63 g/mol
InChI Key: ZKRTWXXJEXSHCT-QMMMGPOBSA-N
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Description

Structural Significance of the Chroman Core in Chemical Synthesis

The chroman core, a heterocyclic structure composed of a benzene (B151609) ring fused to a pyran ring, is a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgontosight.airesearchgate.net This framework is a fundamental component of a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgresearchgate.net The chroman-4-one framework, a ketone derivative of chroman, is a particularly important intermediate and building block in organic synthesis and drug design. rsc.orgresearchgate.net The structural rigidity and three-dimensional arrangement of the chroman system allow for the precise positioning of functional groups, which can influence interactions with biological targets like enzymes and receptors. ontosight.ai The versatility of the chroman core allows for various chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net

The Role of Chiral Amines as Key Intermediates and Building Blocks

Chiral amines are indispensable building blocks in the synthesis of high-value molecules, with estimates suggesting they are present in over 40% of commercial pharmaceuticals. nih.gov Their importance stems from their ability to serve as key intermediates in the construction of complex, optically pure compounds. nih.govd-nb.info In chemical synthesis, chiral amines are utilized as starting materials, chiral auxiliaries to control the stereochemistry of a reaction, or as resolving agents to separate enantiomers. The asymmetric catalytic reduction of imines and reductive amination are among the most direct and effective strategies for preparing chiral amine compounds. d-nb.info The development of new synthetic methodologies, including biocatalytic and photoredox catalysis approaches, continues to expand the toolkit for accessing these crucial substructures. nih.govthieme-connect.comresearchgate.net

Chiral Building BlockSource of Chirality/Synthesis MethodSignificance
Chiral AminesAsymmetric synthesis, chiral pool, enzymatic resolutionImportant intermediates for chiral drugs and natural products; used as chiral auxiliaries and resolution reagents.
Chiral AlcoholsCatalytic asymmetric synthesis, enantioseparation, biocatalysisKey building blocks for high-value chiral compounds.
Chiral Carboxylic AcidsAsymmetric synthesis, chiral poolValuable intermediates in pharmaceutical synthesis.

Importance of Enantiomeric Purity in Advanced Chemical Research

Enantiomers, which are non-superimposable mirror-image molecules, can exhibit profoundly different biological activities. musechem.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. mdpi.com The case of thalidomide, where one enantiomer had the desired therapeutic effect while the other was tragically teratogenic, is a stark reminder of the critical importance of enantiomeric purity in pharmaceuticals. musechem.comlongdom.org Consequently, achieving high enantiomeric purity is a crucial goal in advanced chemical research, particularly in drug development, to enhance efficacy and minimize potential adverse effects. mdpi.comnumberanalytics.comnumberanalytics.com Beyond pharmaceuticals, enantiomeric purity is also vital in agrochemicals, where different enantiomers can have varying effects on crops and pests, and in materials science for creating materials with specific optical properties. longdom.orgnumberanalytics.com

Overview of Research Areas for (S)-7-Chlorochroman-4-amine

This compound is a chiral building block that holds potential for use in several areas of chemical research. ambeed.combldpharm.combldpharm.com While specific, in-depth research on this exact compound is not extensively published, its structural components suggest its utility in fields where chroman and chiral amine moieties are prevalent. Research has shown that chiral chroman-4-amines can serve as key intermediates in the synthesis of potent antagonists for receptors like the human Bradykinin B1 receptor, which is a target for inflammatory conditions. acs.orgfigshare.com The chroman framework itself is investigated for a range of biological activities, including neuroprotective and anticancer effects. researchgate.netnih.gov Therefore, this compound is a valuable synthon for the creation of novel compounds intended for screening and development in these and other therapeutic areas. smolecule.com

Chemical Properties of this compound
PropertyValue
CAS Number763907-56-8 ambeed.comfluorochem.co.uk
Molecular FormulaC₉H₁₀ClNO fluorochem.co.uk
Molecular Weight183.64 g/mol fluorochem.co.uk
IUPAC Name(4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B11749408 (S)-7-Chlorochroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1

InChI Key

ZKRTWXXJEXSHCT-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)Cl

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies for S 7 Chlorochroman 4 Amine

Enantioselective Synthesis Strategies

The enantioselective synthesis of (S)-7-Chlorochroman-4-amine is paramount for its applications in various scientific fields. Researchers have developed several key strategies to achieve high enantiomeric purity.

Chiral Catalyst-Mediated Reductions of Chroman-4-ones

A prominent method for the synthesis of enantiomerically enriched chroman-4-ols, which are immediate precursors to the target amine, is the asymmetric reduction of the prochiral 7-chlorochroman-4-one. This transformation is often accomplished using chiral catalysts, most notably oxazaborolidine catalysts, in a process commonly referred to as the Corey-Bakshi-Shibata (CBS) reduction.

In this approach, a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, coordinates with a stoichiometric reducing agent, such as borane (B79455) (BH₃), to form a chiral complex. This complex then delivers a hydride to the carbonyl group of 7-chlorochroman-4-one in a highly face-selective manner, leading to the formation of the corresponding (S)-alcohol with high enantiomeric excess (ee). The predictability and high stereoselectivity of the CBS reduction make it a powerful tool in asymmetric synthesis. The resulting (S)-7-chlorochroman-4-ol can then be converted to the desired (S)-amine through standard functional group transformations, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by activation of the hydroxyl group and subsequent displacement with an amine source.

Catalyst PrecursorReducing AgentKetone Substrate (Analogous)Enantiomeric Excess (ee) (%)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanolBH₃·SMe₂Acetophenone97 researchgate.net
Chiral Lactam AlcoholBH₃Aryl Alkyl Ketones91-98 google.com
(1S, 2R)-(-)-cis-1-Amino-2-indanolTetrabutylammonium borohydride/MeIAcetophenoneup to 96 nih.gov

Biocatalytic Transformations for Asymmetric Chroman Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Both whole-cell systems and isolated enzymes are employed for the asymmetric synthesis of this compound.

Whole-cell biotransformations utilize microorganisms that possess the necessary enzymatic machinery to perform the desired stereoselective reduction of 7-chlorochroman-4-one to (S)-7-chlorochroman-4-ol. Various yeasts and bacteria are known to contain ketoreductases that exhibit high enantioselectivity. The substrate, 7-chlorochroman-4-one, is introduced to a culture of the selected microorganism, which then carries out the reduction in vivo. This method is often cost-effective as it avoids the need for enzyme purification. The enantiomeric excess and yield of the resulting alcohol are highly dependent on the choice of microorganism and the reaction conditions. For instance, asymmetric reduction of various prochiral ketones has been successfully achieved using plant tissues, demonstrating the broad applicability of whole-cell systems. google.com

The use of isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers greater control over the reaction and simplifies downstream processing compared to whole-cell systems. These enzymes, often commercially available or produced through recombinant DNA technology, catalyze the enantioselective reduction of 7-chlorochroman-4-one to (S)-7-chlorochroman-4-ol with high precision. The reaction typically requires a stoichiometric amount of a cofactor, such as NADPH or NADH, which is often regenerated in situ using a coupled enzyme system (e.g., glucose dehydrogenase with glucose) to improve process efficiency.

Alternatively, transaminases (TAs) can be employed for the direct asymmetric synthesis of this compound from 7-chlorochroman-4-one. Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to the ketone substrate. The selection of an appropriate transaminase is crucial, as these enzymes can exhibit high (S)- or (R)-selectivity. The reaction equilibrium can be shifted towards the product side by using a large excess of the amine donor or by removing the ketone byproduct.

Enzyme TypeSubstrate (Analogous)ProductEnantiomeric Excess (ee) (%)Reference
ω-TransaminaseAcetophenone(S)-α-Methylbenzylamine>99 nih.gov
TransaminasePro-sitagliptin ketoneSitagliptin>99 acs.org
Ketoreductase4'-Chloroacetophenone(S)-1-(4-chlorophenyl)ethanol~98 google.com

Asymmetric Amination Protocols for Chroman Scaffolds

Asymmetric amination represents a direct approach to introduce the chiral amine functionality onto the chroman scaffold. One of the most effective methods is reductive amination. This process involves the condensation of 7-chlorochroman-4-one with an ammonia (B1221849) source or a primary amine to form an intermediate imine, which is then asymmetrically reduced to the desired chiral amine.

The key to the enantioselectivity of this process lies in the use of a chiral catalyst for the reduction of the imine or the use of a chiral amine source that can be later cleaved. Chiral transition metal complexes, for instance, can catalyze the asymmetric hydrogenation or transfer hydrogenation of the imine intermediate with high enantioselectivity. Alternatively, biocatalysts such as reductive aminases (RedAms) or amine dehydrogenases (AmDHs) can be employed for the one-pot conversion of the ketone to the chiral amine.

Precursor Synthesis and Chemical Transformations

A common approach involves the intramolecular Friedel-Crafts cyclization of a 3-(3-chlorophenoxy)propanoic acid. This acid precursor can be prepared by the reaction of 3-chlorophenol (B135607) with a suitable three-carbon building block, such as acrylic acid or 3-chloropropanoic acid. The subsequent cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to afford 7-chlorochroman-4-one.

Another synthetic strategy involves a one-step procedure via a base-mediated aldol (B89426) condensation. In this method, 2'-hydroxy-4'-chloroacetophenone is reacted with a suitable aldehyde in the presence of a base, such as diisopropylamine (B44863) (DIPA), under microwave irradiation to yield the corresponding chroman-4-one.

Once 7-chlorochroman-4-one is obtained, it can be subjected to the enantioselective transformations described above to yield this compound. The conversion of the intermediate (S)-7-chlorochroman-4-ol to the amine can be achieved through several standard chemical transformations. For example, activation of the hydroxyl group as a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine) and subsequent deprotection if necessary.

Precursor 1Precursor 2ProductReagents/ConditionsReference
3-ChlorophenolAcrylic Acid3-(3-Chlorophenoxy)propanoic acid-Plausible
3-(3-Chlorophenoxy)propanoic acid-7-Chlorochroman-4-onePolyphosphoric Acid
2'-Hydroxy-4'-chloroacetophenoneParaformaldehyde7-Chlorochroman-4-oneDiisopropylamine, EtOH, Microwave

Preparation of Substituted Chroman-4-ones

The foundational step in synthesizing the target molecule is the construction of the chroman-4-one scaffold. Several reliable methods exist for this purpose, with the choice often depending on the availability of starting materials and the desired substitution pattern.

One prevalent strategy is the intramolecular Friedel-Crafts cyclization of 3-phenoxypropionic acids. google.com This reaction is typically promoted by a strong acid or a Friedel-Crafts catalyst. For the synthesis of a 7-substituted chroman-4-one, a 3-(3-substituted-phenoxy)propionic acid would be the required precursor. For instance, cyclization of 3-(3-chlorophenoxy)propionic acid would directly yield 7-chlorochroman-4-one.

A more versatile and widely used approach involves the reaction between a substituted phenol (B47542) and an α,β-unsaturated carboxylic acid or its derivative. google.com Another common method is the base-promoted aldol condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aldehyde, followed by an intramolecular oxa-Michael addition. nih.govacs.orgnih.gov This approach is highly effective for generating a diverse range of substituted chroman-4-ones. nih.govacs.org

A particularly relevant route for obtaining the 7-chloro derivative begins with resorcinol (B1680541) (1,3-dihydroxybenzene). Acylation of resorcinol with 3-chloropropionic acid yields a 2',4'-dihydroxypropiophenone (B363916) intermediate. Subsequent base-mediated cyclization affords 7-hydroxychroman-4-one. researchgate.net The hydroxyl group at the 7-position is an excellent functional handle for the subsequent introduction of a chlorine atom.

Table 1: Selected Synthetic Routes to Substituted Chroman-4-ones
Starting Material(s)Key Reaction TypeResulting Chroman-4-oneReference
3-(3-Bromophenoxy)propionic acidIntramolecular Friedel-Crafts Cyclization7-Bromochroman-4-one chemicalbook.com
2'-Hydroxyacetophenone + AldehydeAldol Condensation / Oxa-Michael Addition2-Substituted-chroman-4-one nih.govacs.org
Resorcinol + 3-Chloropropionic acidAcylation / Cyclization7-Hydroxychroman-4-one researchgate.net
5-Chloro-2-hydroxy-acetophenone + 5-Keto-hexanecarboxylic acidCondensation / Cyclization2-Methyl-2-(4'-carboxybutyl)-6-chloro-chroman-4-one google.com

Regioselective Halogenation Strategies

With the chroman-4-one skeleton constructed, the next critical step is the regioselective introduction of a chlorine atom at the C-7 position. The strategy for this transformation is highly dependent on the precursor.

If the synthesis begins with a pre-halogenated starting material, such as 3-chlorophenol, the chlorine atom is already correctly positioned, and the subsequent cyclization reactions build the chroman-4-one ring around it.

Alternatively, if a precursor like 7-hydroxychroman-4-one is synthesized, the hydroxyl group can be converted to a chloro group. The phenolic hydroxyl group at C-7 activates the aromatic ring towards electrophilic substitution, but direct chlorination can sometimes lead to a mixture of products. A more controlled method involves converting the hydroxyl group into a better leaving group, such as a triflate, followed by a nucleophilic substitution with a chloride source, often mediated by a transition metal catalyst. Another route is a Sandmeyer-type reaction, which would involve converting the 7-hydroxy group to a 7-amino group, then to a diazonium salt, which is subsequently displaced by chloride.

Amine Functional Group Protection and Deprotection Techniques

The conversion of the ketone at C-4 of 7-chlorochroman-4-one into the target primary amine is typically achieved via reductive amination. wikipedia.orgorganic-chemistry.org This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine in the presence of the ketone. masterorganicchemistry.com

Once the 7-chlorochroman-4-amine (B2735311) is formed, the primary amino group is nucleophilic and may interfere with subsequent synthetic modifications. libretexts.org Therefore, it is often necessary to "protect" this group by converting it into a less reactive derivative. organic-chemistry.org Carbamates are the most common and effective protecting groups for amines. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is widely used. It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comchemistrytalk.org The Boc group is stable to a wide range of reaction conditions but can be easily removed (deprotected) under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. masterorganicchemistry.commasterorganicchemistry.com

Another common choice is the carboxybenzyl (Cbz) group, installed using benzyl (B1604629) chloroformate (CbzCl). The Cbz group is stable to acidic and mildly basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), a method that is orthogonal to the acid-labile Boc group. masterorganicchemistry.com

Table 2: Common Protecting Groups for Amines
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsReference
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl) masterorganicchemistry.commasterorganicchemistry.com
CarboxybenzylCbzBenzyl chloroformate (CbzCl)Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.com

Advanced Coupling Reactions in Chroman Ring Systems

To create structural diversity or build more complex molecules based on the chroman framework, advanced carbon-carbon bond-forming reactions can be employed. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.net

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.orgyoutube.com In the context of this compound, the chloro group at the 7-position can serve as the halide partner, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. researchgate.net By reacting 7-chlorochroman derivatives with various aryl or vinyl boronic acids under the appropriate catalytic conditions (a palladium source, a ligand, and a base), new substituents can be introduced at the 7-position. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Other advanced methods, such as Stille coupling (using organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation), can also be applied to functionalized chroman systems, demonstrating the robustness of this scaffold in modern organic synthesis.

Diastereomeric Resolution Methods

The synthesis of 7-chlorochroman-4-amine via methods like reductive amination results in a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. To isolate the desired (S)-enantiomer, a chiral resolution is necessary. wikipedia.org

The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. rsc.org One diastereomeric salt will typically be less soluble in a given solvent system and will crystallize out of the solution, allowing for its separation by filtration. rsc.orgunchainedlabs.com

After separation, the enantiomerically pure amine is liberated from the salt by treatment with a base (e.g., sodium hydroxide), which deprotonates the amine and allows for the removal of the chiral resolving agent. wikipedia.org The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. unchainedlabs.com

An alternative approach is enzymatic kinetic resolution . rsc.org This method uses an enzyme (e.g., a lipase) that selectively acylates one enantiomer of the amine, converting it into an amide. nih.govgoogle.com The unreacted enantiomer (the desired one, in this case) can then be separated from the newly formed amide based on their different chemical properties. nih.govresearchgate.net This technique can offer very high enantioselectivity under mild conditions.

Table 3: Common Chiral Resolving Agents for Racemic Amines
Resolving AgentTypeTypical Use
(+)-Tartaric AcidChiral AcidForms diastereomeric salts with chiral bases.
(-)-Malic AcidChiral AcidForms diastereomeric salts with chiral bases.
(S)-(+)-Mandelic AcidChiral AcidForms diastereomeric salts with chiral bases.
(+)-Camphor-10-sulfonic acidChiral AcidForms diastereomeric salts with chiral bases.

Stereochemical Analysis and Control

Analytical Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is crucial. For chroman-4-amines and their derivatives, several sophisticated analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) is a primary method for separating and quantifying enantiomers. csfarmacie.czhumanjournals.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. csfarmacie.czmdpi.com The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, and the specific type of chiral column (e.g., Daicel Chiralcel series) are optimized to achieve baseline separation of the enantiomers. rsc.orgu-tokyo.ac.jp For instance, the enantiomeric excess of (R)-(2-((6-chlorochroman-4-yl)amino)phenyl)methanol was successfully determined using a Daicel Chiralcel OJ-3 column with a hexane/IPA mobile phase. rsc.org In some cases, derivatization of the amine with a chiral reagent can facilitate separation on a standard HPLC column by converting the enantiomers into diastereomers, which have different physical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents (CSAs) offers another powerful tool for determining enantiomeric purity. nih.gov CSAs, such as BINOL (1,1'-bi-2-naphthol) derivatives, form transient diastereomeric complexes with the enantiomers of the amine. nih.gov This interaction results in distinct chemical shifts for the protons of each enantiomer in the ¹H NMR spectrum, allowing for their integration and the calculation of the e.e. nih.gov This method is often rapid, requiring simple mixing of the analyte and CSA in an NMR tube. nih.gov

Fluorescence-based assays have emerged as a high-throughput method for determining e.e. nih.gov These assays rely on the formation of fluorescent diastereomeric complexes between the chiral amine, a fluorescent ligand, and another component, leading to differential fluorescence intensities or wavelengths for each enantiomer. nih.gov This technique is highly sensitive, requiring only nanogram quantities of the substrate, and can be automated for rapid screening. nih.gov

Below is an interactive table summarizing the analytical techniques for determining the enantiomeric excess of chroman-4-amines.

Analytical TechniquePrincipleKey Features
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.czhumanjournals.comHigh resolution, widely applicable, requires method development. rsc.orgu-tokyo.ac.jp
NMR with CSAs Formation of diastereomeric complexes with distinct NMR signals. nih.govRapid, non-destructive, requires a suitable chiral solvating agent. nih.gov
Fluorescence Assay Formation of fluorescent diastereomeric complexes with differential emission. nih.govHigh-throughput, highly sensitive, suitable for screening. nih.gov

Strategies for Diastereoselective Control in Synthetic Pathways

The synthesis of substituted chroman-4-amines often involves the creation of multiple stereocenters. Controlling the relative stereochemistry between these centers (diastereoselectivity) is a significant synthetic challenge.

One common strategy involves the diastereoselective reduction of a ketone precursor . For example, the synthesis of chiral chroman-4-amines can proceed through the asymmetric reduction of the corresponding chroman-4-one to a chiral alcohol, followed by inversion of the alcohol's stereochemistry to an amine. lookchem.com The choice of reducing agent and catalyst is critical for achieving high diastereoselectivity.

Metal-catalyzed cycloaddition reactions also offer a powerful approach. For instance, an Ag-catalyzed [2+4] cycloaddition has been used for the diastereoselective synthesis of 4-aminochroman-2-one derivatives. figshare.comresearchgate.net Similarly, intramolecular Michael-type cyclizations can be highly diastereoselective in forming substituted 4-chromanones, which are precursors to the corresponding amines. rsc.org

The use of chiral auxiliaries is another established method. A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been used in the synthesis of various chiral chroman derivatives.

The following table presents a selection of diastereoselective synthetic strategies for chroman derivatives.

Synthetic StrategyDescriptionExample Application
Asymmetric Reduction Enantioselective reduction of a ketone to a chiral alcohol, followed by functional group manipulation. lookchem.comSynthesis of (R)-chroman-4-amines from chroman-4-ones. lookchem.com
Metal-Catalyzed Cycloaddition Use of a metal catalyst to control the stereochemical outcome of a cycloaddition reaction. figshare.comresearchgate.netAg-catalyzed synthesis of 4-aminochroman-2-ones. figshare.comresearchgate.net
Intramolecular Cyclization Diastereoselective ring-closure reactions to form the chroman skeleton. rsc.orgKOtBu-catalyzed intramolecular Michael addition to form 3-nitro-4-chromanones. rsc.org

Configurational Stability and Amine Inversion Phenomena in Chroman-4-amines

The stereocenter at the C4 position of (S)-7-Chlorochroman-4-amine is a tertiary amine. A key consideration for such chiral amines is the phenomenon of amine inversion , also known as pyramidal inversion. wikipedia.orglibretexts.org In this process, the nitrogen atom and its three substituents rapidly oscillate through a planar transition state, which can lead to racemization if the three substituents are different. libretexts.orgyoutube.com

The energy barrier for this inversion is typically low for acyclic amines, making the resolution of their enantiomers difficult. libretexts.org However, the rate of inversion can be significantly influenced by several factors. For chroman-4-amines, the nitrogen atom is part of a heterocyclic ring system. This ring structure can impose conformational constraints that increase the energy barrier to inversion compared to a simple acyclic amine. msu.edu

The presence of substituents on the chroman ring, such as the chlorine atom in this compound, can also influence the rate of inversion through steric and electronic effects. While the inversion at the nitrogen center is a potential pathway for racemization, the chirality of the C4 carbon atom itself is generally stable under normal conditions. The primary concern is the rapid interconversion of the nitrogen's pyramidal geometry, which, if it were the sole stereocenter, would preclude the isolation of stable enantiomers. However, in chroman-4-amines, the chirality is defined by the tetrahedral carbon at the C4 position, which is not subject to this type of inversion.

Chirality Transfer Mechanisms in Multistep Syntheses

The synthesis of an enantiomerically pure compound like this compound often involves a multistep sequence where chirality is introduced at an early stage and then relayed through subsequent transformations. This process is known as chirality transfer . rsc.orgyonsei.ac.kr

A common strategy begins with the enantioselective synthesis of a key intermediate, such as a chiral alcohol, through methods like asymmetric reduction or biocatalysis. lookchem.com The stereochemical information from this initial chiral center must then be faithfully transferred to the final amine product.

For example, a synthetic route might involve the conversion of a chiral (S)-chroman-4-ol to the corresponding (R)-chroman-4-amine. This transformation often proceeds via an S_N2 reaction, which is known to occur with an inversion of stereochemistry. nih.gov A typical sequence involves activating the hydroxyl group (e.g., by converting it to a mesylate) and then displacing it with an azide (B81097) nucleophile. The subsequent reduction of the azide yields the amine with the opposite configuration to the starting alcohol. lookchem.com

The efficiency of chirality transfer depends on the stereospecificity of each reaction in the sequence. Any reaction that proceeds with partial or complete racemization will diminish the enantiomeric excess of the final product. Therefore, careful selection of reagents and reaction conditions is essential to ensure that the stereochemical integrity of the molecule is maintained throughout the synthesis. The study of these mechanisms is crucial for developing robust and efficient synthetic routes to enantiomerically pure compounds. yonsei.ac.krrsc.org

S 7 Chlorochroman 4 Amine As a Molecular Scaffold in Chemical Library Design

Scaffold Exploration and Diversity Expansion Strategies

The exploration of chemical space around the (S)-7-Chlorochroman-4-amine scaffold is crucial for identifying novel bioactive molecules. Diversity can be introduced at several key positions on the chroman framework. The primary amine at the C4 position is a key handle for derivatization, allowing for the formation of a wide range of functional groups, including amides, sulfonamides, ureas, and secondary or tertiary amines through reductive amination.

The aromatic ring of the chroman scaffold presents further opportunities for diversification. While this specific scaffold has a chlorine atom at the C7 position, synthetic strategies can be envisioned where this position, along with others on the aromatic ring (C5, C6, C8), could be modified. Common synthetic transformations such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce aryl, heteroaryl, or alkyl groups, thereby exploring the structure-activity relationships (SAR) associated with substitutions on the aromatic core.

The chroman ring itself can also be a point of modification. For instance, substituents could be introduced at the C2 and C3 positions, although this often requires a de novo synthesis of the chroman ring system. Such modifications can significantly alter the conformational properties of the scaffold and the spatial disposition of other substituents.

A general strategy for the diversification of the this compound scaffold is outlined in the table below, indicating the types of derivatives that can be generated from key reaction sites.

Reaction Site Reaction Type Resulting Functional Group Potential for Diversity
C4-Amine AcylationAmideHigh (diverse carboxylic acids)
SulfonylationSulfonamideHigh (diverse sulfonyl chlorides)
Urea/Thiourea FormationUrea/ThioureaHigh (diverse isocyanates/isothiocyanates)
Reductive AminationSecondary/Tertiary AmineHigh (diverse aldehydes/ketones)
C7-Position Nucleophilic Aromatic Substitution (SNAr)Ether, Amine, ThioetherModerate (requires activation)
Cross-Coupling (e.g., Suzuki, Sonogashira)Aryl, Heteroaryl, AlkynylHigh (requires appropriate precursor)
Other Aromatic Positions (C5, C6, C8) Electrophilic Aromatic SubstitutionHalogen, Nitro, AcylModerate (regioselectivity can be an issue)
Directed Ortho-MetalationVarious SubstituentsHigh (requires directing group)

Rational Design of Chroman-Based Compound Libraries

The rational design of compound libraries based on the this compound scaffold aims to generate focused collections of molecules with a higher probability of interacting with a specific biological target. nih.gov This approach often leverages structural information about the target protein or known ligands. nottingham.ac.uk The design process typically involves computational methods such as molecular docking and pharmacophore modeling to guide the selection of building blocks for library synthesis. nottingham.ac.uk

For the this compound scaffold, the amine group at the C4 position is often designed to interact with hydrogen bond acceptors in a protein binding site. The (S)-stereochemistry at this position provides a fixed orientation for the substituent, which is a critical parameter in rational design. The chlorine atom at the C7 position can occupy a hydrophobic pocket or act as a halogen bond donor.

The design of a focused library would involve the following steps:

Target Analysis: Identification of key interaction points in the binding site of the target protein.

Pharmacophore Modeling: Creation of a pharmacophore model based on known active ligands or the target's binding site features.

Virtual Screening of Building Blocks: In silico screening of commercially available or synthetically accessible building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) that can be attached to the scaffold's reactive handles.

Library Enumeration and Filtering: Generation of a virtual library of derivatives and filtering based on predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic feasibility.

An example of a rationally designed library based on a chroman scaffold might target a kinase, where the chroman core acts as a hinge-binding motif. The substituents would be chosen to occupy specific pockets within the ATP binding site.

Scaffold Hopping and Core Replacement Methodologies

Scaffold hopping is a computational or experimental strategy aimed at identifying novel core structures that can mimic the biological activity of a known active compound by presenting a similar spatial arrangement of key functional groups. uniroma1.itnih.gov The this compound scaffold can serve as a starting point for scaffold hopping endeavors. The goal is to find alternative, structurally distinct scaffolds that maintain the essential pharmacophoric features, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. biosolveit.de

Computational methods for scaffold hopping from the this compound core could involve searching databases of molecular fragments or virtual libraries for structures that have a similar 3D shape and electrostatic potential. redheracles.net Experimental approaches often involve the synthesis of bioisosteric replacements for the chroman core.

Examples of potential scaffold hops from the chroman-4-amine (B2768764) core are presented in the table below. These alternative scaffolds aim to maintain a similar spatial relationship between an aromatic ring and an amino group.

Original Scaffold Potential Replacement Scaffolds Rationale for Hopping
This compoundTetrahydroquinolineReplacement of the oxygen atom with a nitrogen atom can modulate physicochemical properties and introduce a new vector for diversification.
Indane-1-amineA fully carbocyclic ring system can alter the electronic properties and metabolic stability.
Benzofuran/Benzothiophene with an aminoalkyl side chainA five-membered heterocyclic core can change the geometry and vector space of the substituents.
Quinoline-4-amineA planar, aromatic scaffold can offer different stacking interactions and a distinct pharmacological profile. nih.govresearchgate.netnih.gov

Generation of Novel Chemical Entities Based on the this compound Core

The synthesis of novel chemical entities from the this compound core involves the practical application of the diversity expansion strategies discussed earlier. The primary amine serves as a versatile anchor point for building out molecular complexity. For instance, coupling with a diverse set of carboxylic acids via standard amide bond formation protocols can rapidly generate a library of amides.

While specific examples of large libraries derived exclusively from this compound are not extensively reported in publicly available literature, related work on similar chroman scaffolds demonstrates the feasibility of this approach. For example, various substituted chroman-4-ones have been synthesized and evaluated for their biological activities. researchgate.netacs.org The synthesis of 6-chlorochroman-4-amine has been described in the patent literature, indicating interest in this class of compounds. googleapis.com

The following table provides examples of novel chemical entities that could be hypothetically generated from the this compound core, along with the type of synthetic reaction employed.

Derivative Type Reactant Reaction Hypothetical Compound Name
Amide4-Fluorobenzoic acidAmide Coupling(S)-N-(7-Chlorochroman-4-yl)-4-fluorobenzamide
SulfonamideThiophene-2-sulfonyl chlorideSulfonylation(S)-N-(7-Chlorochroman-4-yl)thiophene-2-sulfonamide
UreaPhenyl isocyanateUrea Formation(S)-1-(7-Chlorochroman-4-yl)-3-phenylurea
Secondary AminePyridine-4-carboxaldehydeReductive Amination(S)-7-Chloro-N-(pyridin-4-ylmethyl)chroman-4-amine

The generation and subsequent screening of such libraries of novel chemical entities are essential steps in the drug discovery process, with the potential to identify new lead compounds for a variety of therapeutic targets. The structural and chemical features of the this compound scaffold make it a valuable starting point for these endeavors.

Computational and Theoretical Investigations of S 7 Chlorochroman 4 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical (QC) calculations, which are based on the principles of quantum mechanics, are used to determine the electronic structure and various molecular properties. openaccessjournals.com Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational efficiency. nrel.gov

For (S)-7-Chlorochroman-4-amine, QC calculations would provide fundamental data on its molecular characteristics. These calculations can determine the optimized 3D geometry, Mulliken atomic charges, and spin densities. nrel.gov Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can predict spectroscopic properties. Vibrational frequencies can be computed to simulate the infrared (IR) spectrum, which can aid in the experimental characterization of the molecule. nrel.gov The simulation of electron ionization mass spectra can also be achieved through specialized quantum chemistry programs, providing detailed insight into fragmentation patterns. rsc.org

Table 1: Representative Calculated Electronic Properties for a Chroman-4-amine (B2768764) Scaffold (Note: This data is illustrative for a generic chroman-4-amine scaffold and not specific to the 7-chloro derivative.)

Property Calculated Value Unit
HOMO Energy -5.8 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.0 eV
Dipole Moment 2.1 Debye
Enthalpy of Formation -150.5 kJ/mol

In Silico Screening and Virtual Library Design for Chroman Scaffolds

In silico screening, or virtual screening (VS), is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com The chroman scaffold, present in this compound, is a common feature in many biologically active compounds and serves as an excellent starting point for designing virtual libraries. nih.gov

Virtual library design can be approached in several ways, including scaffold-based enumeration, where a core structure (the scaffold) is decorated with various functional groups (R-groups). mdpi.com Starting with the this compound scaffold, a virtual library could be generated by introducing a diverse set of substituents at the amine position or by modifying other parts of the chroman ring system.

These virtual libraries, which can contain millions of compounds, are then screened against the three-dimensional structure of a biological target using molecular docking programs. sygnaturediscovery.comwuxibiology.com This process predicts the binding mode and affinity of each compound, allowing researchers to prioritize a smaller, more manageable number of candidates for chemical synthesis and experimental testing, thereby accelerating the discovery of new lead compounds. researchgate.net

Table 3: Example of a Mini-Virtual Library Based on the this compound Scaffold (Note: This table is a simplified illustration of library design.)

Compound ID Scaffold R-Group (at amine)
LIB-001 (S)-7-Chlorochroman-4-yl -H
LIB-002 (S)-7-Chlorochroman-4-yl -C(=O)CH₃
LIB-003 (S)-7-Chlorochroman-4-yl -CH₂Ph
LIB-004 (S)-7-Chlorochroman-4-yl -SO₂CH₃

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand its flexibility. bigchem.eu For a non-rigid molecule like this compound, these studies are essential.

Molecular mechanics (MM) force fields offer a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. researchgate.net Systematic or stochastic conformational searches using MM can identify a set of low-energy conformers. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. espublisher.com An MD simulation can reveal how the molecule flexes, and the relative populations of different conformations in solution. For this compound, MD simulations would clarify the puckering of the dihydropyran ring and the preferred orientation of the C4-amine group (axial vs. equatorial) and its interactions with the rest of the molecule. Such simulations are crucial for understanding how the molecule might fit into a protein's binding site. mdpi.com

Table 4: Representative Conformational Data for a Chroman-4-amine Ring (Note: Dihedral angles and energies are for illustrative purposes.)

Conformer Key Dihedral Angle (O-C1-C2-C3) Relative Energy (kcal/mol) Population (%)
A (Half-Chair) 55° 0.0 75
B (Boat) -10° 2.5 5
C (Half-Chair) -58° 0.2 20

Q & A

Q. Experimental Design Implications :

  • Use polar aprotic solvents for reactions to enhance solubility.
  • Include antioxidants (e.g., BHT) in storage buffers to mitigate oxidation.
  • Validate enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: What synthetic routes are available for this compound, and what are their limitations?

Answer:
Common methodologies include:

Chroman Ring Formation : Cyclization of substituted catechol derivatives with epichlorohydrin, followed by amine introduction via reductive amination.

  • Limitation : Low regioselectivity for chloro-substitution at the 7-position.

Asymmetric Catalysis : Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) to control the S-configuration.

  • Limitation : High cost of catalysts and multi-step purification requirements.

Q. Optimization Strategies :

  • Employ microwave-assisted synthesis to reduce reaction time and improve yield.
  • Use column chromatography with chiral stationary phases for enantiomeric separation .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Answer:
Discrepancies in IC₅₀ values or receptor-binding affinities may arise from:

  • Variability in enantiomeric purity (e.g., contamination with R-enantiomer).
  • Differences in assay conditions (pH, temperature, solvent composition).

Q. Methodological Recommendations :

Standardize Assays :

  • Use identical buffer systems (e.g., PBS at pH 7.4) across studies.
  • Validate compound purity (>98% by HPLC) before testing.

Meta-Analysis :

  • Aggregate data from multiple studies to identify trends (e.g., using PRISMA guidelines for systematic reviews) .

Sensitivity Analysis :

  • Test the compound across a range of concentrations and conditions to map dose-response relationships .

Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:
Critical impurities include residual solvents, enantiomeric contaminants, and degradation byproducts. Recommended methods:

Impurity Type Analytical Technique Detection Limit Reference
Residual SolventsGC-MS1 ppm
Enantiomeric PurityChiral HPLC0.1%
Degradation ProductsLC-HRMS0.05%

Q. Validation Requirements :

  • Establish linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery) per ICH guidelines .

Advanced: How can computational modeling predict the biological targets of this compound?

Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for serotonin or dopamine receptors, leveraging the compound’s structural similarity to chroman-based neuromodulators.
  • QSAR Models : Correlate electronic (Cl substituent’s Hammett σ value) and steric parameters with activity data to predict novel targets .

Q. Methodological Pitfalls :

  • Overfitting due to limited experimental data; cross-validate models with leave-one-out (LOO) techniques.
  • Account for solvation effects in docking simulations to improve accuracy .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Mitigation Strategies :
    • Use fume hoods and PPE (gloves, goggles) during synthesis.
    • Implement spill containment protocols with inert adsorbents (e.g., vermiculite).

Advanced: How can researchers optimize the enantiomeric yield of this compound during asymmetric synthesis?

Answer:

  • Catalyst Selection : Chiral Ru or Rh catalysts for hydrogenation reactions (e.g., Noyori asymmetric hydrogenation).
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track enantiomer formation.
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired R-enantiomer .

Q. Data Interpretation :

  • Calculate enantiomeric excess (%ee) via ee=([S][R])([S]+[R])×100\text{ee} = \frac{([S] - [R])}{([S] + [R])} \times 100.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.